N,N,5-trimethylpyridin-2-amine
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Overview
Description
N,N,5-trimethylpyridin-2-amine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of three methyl groups attached to the nitrogen atoms and the fifth carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5-trimethylpyridin-2-amine typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2-aminopyridine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide, with a base such as potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production efficiency. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N,N,5-trimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into different amine derivatives.
Substitution: The methyl groups on the nitrogen atoms and the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Various amine derivatives depending on the reducing agent used.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
N,N,5-trimethylpyridin-2-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N,N,5-trimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. For example, it can inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylpyridin-2-amine: Lacks the methyl group at the fifth carbon, resulting in different chemical properties and reactivity.
N-methylpyridin-2-amine: Contains only one methyl group on the nitrogen atom, leading to distinct biological activities.
5-methylpyridin-2-amine: Has a methyl group at the fifth carbon but lacks the N,N-dimethyl substitution, affecting its overall behavior in chemical reactions.
Uniqueness
N,N,5-trimethylpyridin-2-amine is unique due to the presence of three methyl groups, which influence its electronic properties and steric hindrance. This unique substitution pattern can result in specific reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N,N,5-trimethylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-4-5-8(9-6-7)10(2)3/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAISVLUETKZZST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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